molecular formula C16H15N3O4 B352221 2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 94460-38-5

2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B352221
CAS No.: 94460-38-5
M. Wt: 313.31g/mol
InChI Key: VOILCDWKWDGESI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a synthetic acetohydrazide derivative of interest in medicinal chemistry and immunology research. Compounds within this class are frequently investigated for their potential to modulate biological pathways relevant to autoimmune diseases and oncology . The benzylidenehydrazide core structure is a key pharmacophore known to confer bioactivity, making this compound a valuable scaffold for developing novel small-molecule inhibitors . Researchers can utilize this reagent as a key intermediate in the synthesis of more complex heterocyclic compounds, which are often explored for properties such as anti-microbial, anti-fungal, and anti-inflammatory activities . Its potential mechanism of action may involve interaction with specific enzyme targets or signaling pathways, aligning with the broader research applications of analogous hydrazide-based molecules in developing transformative therapeutic outcomes for severe diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-12-5-7-15(8-6-12)23-11-16(20)18-17-10-13-3-2-4-14(9-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOILCDWKWDGESI-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94460-38-5
Record name 2-(4-METHYLPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitration of Benzaldehyde

Benzaldehyde undergoes nitration in a mixture of sulfuric acid and nitric acid at controlled temperatures (-5°C to 0°C) to minimize ortho-isomer formation. The optimal weight ratio of sulfuric acid:nitric acid:benzaldehyde is 3.5–4.5:0.7–0.9:1. Post-reaction, the mixture is cooled to precipitate m-nitrobenzaldehyde and ortho-nitrobenzaldehyde, with the latter controlled to <15% via solubility-driven separation.

Purification via Sodium Pyrosulfite Addition

The crude product is treated with sodium pyrosulfite at 35–40°C to form a sulfonated adduct, which is centrifuged at 0–5°C. Alkaline hydrolysis (30% NaOH, pH 12–14) liberates purified m-nitrobenzaldehyde, yielding a chromatographic purity of 99.2% pre-refinement and >99.9% post-recrystallization in toluene.

Table 1: Industrial-Scale Production Parameters for 3-Nitrobenzaldehyde

ParameterRange/Value
Nitration temperature-5°C to 0°C
H₂SO₄:HNO₃:PhCHO ratio3.5–4.5:0.7–0.9:1
Ortho-isomer content<0.06% post-refinement
Yield81–86%

Synthesis of 2-(4-Methylphenoxy)acetohydrazide

The acetohydrazide intermediate is prepared via hydrazinolysis of 2-(4-methylphenoxy)acetyl derivatives.

Esterification and Hydrazinolysis

4-Methylphenoxyacetic acid is esterified (e.g., with ethanol/H₂SO₄) to form ethyl 2-(4-methylphenoxy)acetate, which reacts with hydrazine hydrate (80–100°C, 4–6 h) to yield 2-(4-methylphenoxy)acetohydrazide. Alternative routes use acid chlorides (thionyl chloride) followed by hydrazine quenching.

Key Reaction:

4-Methylphenoxyacetic acid+N2H42-(4-Methylphenoxy)acetohydrazide+H2O\text{4-Methylphenoxyacetic acid} + \text{N}2\text{H}4 \rightarrow \text{2-(4-Methylphenoxy)acetohydrazide} + \text{H}_2\text{O}

Condensation to Form 2-(4-Methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

The final step involves Schiff base formation between 2-(4-methylphenoxy)acetohydrazide and 3-nitrobenzaldehyde.

Conventional Reflux Method

A mixture of 3-nitrobenzaldehyde (1.1 equiv), acetohydrazide (1 equiv), and glacial acetic acid (catalyst) in dioxane is refluxed for 6 h. The product precipitates upon cooling and is recrystallized from chloroform, yielding ~65%.

Microwave-Assisted Synthesis

Microwave irradiation (DMF solvent, acetic acid catalyst, 300 W) reduces reaction time to 10–30 minutes, achieving yields up to 94%. This method enhances reaction efficiency by promoting rapid imine bond formation.

Table 2: Comparative Analysis of Condensation Methods

MethodSolventCatalystTimeYield
RefluxDioxaneAcOH6 h65%
MicrowaveDMFAcOH10–30m94%

Optimization and Mechanistic Considerations

Solvent and Catalysis

Polar aprotic solvents (DMF, dioxane) stabilize the transition state during hydrazone formation. Acetic acid protonates the carbonyl group, facilitating nucleophilic attack by the hydrazide’s amine.

Temperature and Stoichiometry

Elevated temperatures (reflux conditions) drive dehydration, while a slight excess of aldehyde (1.1 equiv) ensures complete hydrazide conversion. Substoichiometric aldehyde leads to unreacted hydrazide, complicating purification.

Characterization and Quality Control

Spectroscopic Analysis

  • IR : C=O stretch (1650–1680 cm⁻¹), C=N stretch (1590–1620 cm⁻¹).

  • ¹H NMR : Imine proton (δ 8.3–8.5 ppm), aromatic protons (δ 6.8–8.2 ppm).

  • MS : Molecular ion peak at m/z 313.31 [M+H]⁺.

Purity Assessment

Chromatographic methods (HPLC) confirm purity >99%, with ortho-isomer contamination <0.06% when using high-purity 3-nitrobenzaldehyde.

Industrial-Scale Considerations

Recrystallization in toluene and solvent recycling (distillation) minimize waste. Process scalability is demonstrated in patents, where 4–5 solvent reuses maintain yield integrity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazide group can be oxidized to form corresponding azides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Azides or other hydrazide derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Characterization:
The compound is synthesized through a condensation reaction between 4-methylphenoxyacetohydrazide and 3-nitrobenzaldehyde. Its structure has been confirmed using various spectroscopic methods, including NMR and IR spectroscopy, which reveal the functional groups responsible for its biological activity .

Biological Activity:
Research indicates that 2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide exhibits significant antibacterial and antifungal properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth .

Anti-Inflammatory Applications

Mechanism of Action:
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Studies:

  • A study highlighted its effectiveness in reducing inflammation in animal models, where it significantly lowered markers of inflammation compared to control groups .
  • Another investigation focused on its role in modulating the immune response, indicating that it could be beneficial in conditions characterized by excessive inflammation .

Anticancer Potential

In Vitro Studies:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .

Mechanistic Insights:
The anticancer activity is attributed to the compound's ability to interfere with cellular proliferation pathways and induce cell cycle arrest. Further studies are required to elucidate the specific molecular targets involved in its anticancer activity .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Application AreaFindingsReferences
Medicinal ChemistryExhibits antibacterial and antifungal properties against various strains
Anti-InflammatoryInhibits pro-inflammatory cytokines; effective in animal models for inflammatory diseases
Anticancer PotentialInduces apoptosis in cancer cell lines; shows cytotoxic effects

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is not well-documented. it is believed that the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetohydrazides are highly dependent on substituents on the phenoxy and benzylidene groups. Key analogues include:

Compound Name Substituents (Phenoxy/Benzylidene) Key Properties/Bioactivity Source
Target Compound : 2-(4-Methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide 4-methylphenoxy / 3-nitrobenzylidene Hypothesized enhanced enzyme inhibition due to nitro group (electron-withdrawing) Inferred
N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide (ZIYSOR) 4-methylphenoxy / 4-dimethylamino Crystallographic stability via hydrogen bonding; moderate bioactivity
(E)-2-(2-(Ethylthio)-1H-benzimidazol-1-yl)-N'-(4-methylbenzylidene)acetohydrazide 4-methylbenzylidene / ethylthio α-Glucosidase inhibition (IC50 = 6.84 ± 1.3 μM)
N’-(3-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide 2,4-dimethylphenoxy / 3-nitrobenzylidene Melting point: 142–144°C; potential anticancer activity
N′-(4-Ethoxybenzylidene)-2-(m-tolyloxy)acetohydrazide m-tolyloxy / 4-ethoxybenzylidene Structural analogue with altered lipophilicity
Key Observations:
  • Electron-Withdrawing Groups (e.g., -NO₂): The 3-nitro group in the target compound likely enhances electrophilicity, improving binding to enzymatic active sites (e.g., α-glucosidase or kinase pockets) compared to electron-donating groups like -OCH₃ or -N(CH₃)₂ .
  • This is contrasted with 2,4-dimethylphenoxy derivatives, which may offer steric hindrance .
α-Glucosidase Inhibition:
  • Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 212) show IC50 values in the low micromolar range (6.84 ± 1.3 μM), outperforming the standard acarbose (IC50 = 378.2 ± 0.12 μM) . The target compound’s nitro group may further enhance inhibition via stronger hydrogen bonding or π-π stacking.
Anticancer Potential:
  • Benzothiazole-derived acetohydrazides (e.g., 4d, 4e, 4h) inhibit DNA synthesis in glioma and colorectal adenocarcinoma cell lines . Nitro-substituted derivatives, such as the target compound, may exhibit similar cytotoxicity due to redox-active nitro groups generating reactive oxygen species (ROS) .
Antimicrobial Activity:

Physicochemical Properties

  • Melting Points : Nitro-substituted derivatives (e.g., N’-(3-nitrobenzylidene) in ) exhibit moderate melting points (142–144°C), suggesting stable crystalline structures suitable for formulation .
  • Solubility: The nitro group may reduce aqueous solubility compared to dimethylamino or ethoxy analogues, necessitating prodrug strategies for in vivo applications .

Biological Activity

2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, with the CAS number 94460-38-5, is a Schiff base compound that has garnered attention for its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, presenting data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O4. This compound features a phenoxy group and a nitrobenzylidene moiety, which are significant for its biological interactions.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of Schiff bases, including this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains.

  • Tested Strains : Common Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate the concentration at which bacterial growth is inhibited. For instance, some related Schiff bases have demonstrated MIC values ranging from 10 to 50 µg/mL against S. aureus and E. coli .

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested : Studies have reported on the efficacy of related compounds against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cellular signaling pathways .

Study 1: Antibacterial Evaluation

A study published in a peer-reviewed journal explored the synthesis and antibacterial evaluation of various Schiff bases, including derivatives similar to this compound. The results demonstrated that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable emphasis on their potential as alternative antibiotics .

Study 2: Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of related hydrazones on cancer cell lines. The results indicated that certain derivatives led to significant cell death in MCF-7 cells, suggesting that structural modifications could enhance their anticancer properties .

Toxicological Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary data suggest that:

  • Toxicity : The compound has been classified as harmful if swallowed (H302) and very toxic to aquatic life (H400) .
  • Further Research Needed : Comprehensive toxicological assessments are necessary to ascertain safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, and how is its purity confirmed?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-(4-methylphenoxy)acetohydrazide with 3-nitrobenzaldehyde in acetic acid under reflux. The product is isolated by filtration and recrystallized from methanol or ethanol. Purity is confirmed using melting point analysis, IR spectroscopy (to validate C=N, amide, and nitro groups), 1^1H/13^13C NMR (to confirm proton environments and structural integrity), and LC-MS (to verify molecular weight) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., νC=N_{C=N} ~1617 cm1^{-1}, νNO2_{NO2} ~1529 cm1^{-1}) .
  • NMR Spectroscopy : 1^1H NMR confirms aromatic protons (δ 8.15–7.01 ppm), hydrazinic NH (δ 11.88 ppm), and methyl groups (δ 2.40 ppm). 13^13C NMR resolves carbonyl (C=O) and aromatic carbons .
  • LC-MS : Validates molecular ion peaks (e.g., m/z 382 [M+1]) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the molecular conformation of this compound, and what software is typically used for refinement?

  • Methodological Answer : Single crystals are grown via slow evaporation of ethanol-DMF mixtures. Diffraction data collected using a Bruker AXS diffractometer are refined using SHELXL (for small-molecule refinement) or SHELXTL. The software resolves bond lengths, angles, and torsional parameters, confirming the (E)-configuration of the hydrazone moiety. H-bonding networks and crystal packing are analyzed using OLEX2 or Mercury .

Q. What methodologies are used to assess the antiviral activity of this compound against hepatitis A virus (HAV), and how are IC50_{50} values determined?

  • Methodological Answer : Antiviral efficacy is evaluated via plaque reduction assays. HAV-infected cells are treated with serial dilutions of the compound. Viral adsorption and replication inhibition are quantified using RT-qPCR or ELISA. IC50_{50} (50% inhibitory concentration) is calculated using dose-response curves, while therapeutic index (TI) is derived from CC50_{50}/IC50_{50} ratios. Derivatives with IC50_{50} <10 µg/ml and TI >90 are considered potent .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of hydrazide derivatives for antimicrobial efficacy?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or electron-donating (e.g., -OCH3_3) groups on the benzylidene ring.
  • Bioactivity Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion or microdilution assays. MIC (minimum inhibitory concentration) values are compared .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What experimental strategies can resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :

  • Repetition Under Controlled Conditions : Optimize reaction time, temperature, and solvent polarity (e.g., replace acetic acid with ethanol for milder conditions).
  • Byproduct Identification : Use preparative TLC or HPLC to isolate impurities, followed by HR-MS/MS and 2D NMR (e.g., HSQC, HMBC) for structural elucidation.
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09) .

Q. How are thermodynamic parameters and adsorption isotherms applied to study the interaction mechanisms of similar hydrazide compounds with biological or material surfaces?

  • Methodological Answer : For corrosion inhibition studies (analogous hydrazides), gravimetric analysis measures weight loss of mild steel in HCl with/without the inhibitor. Adsorption free energy (ΔGads_{ads}) is calculated using the Langmuir isotherm. Thermodynamic parameters (ΔH, ΔS) are derived from Arrhenius plots, revealing physisorption vs. chemisorption mechanisms. FT-IR and SEM-EDS confirm surface film formation .

Tables for Key Data

Property Data Reference
Melting Point266–268 °C
IR (C=N stretch)1617 cm1^{-1}
1^1H NMR (NH)δ 11.88 ppm (s, 1H)
LC-MS Molecular Ionm/z 382 [M+1]
Antiviral IC50_{50} (HAV)8.5–10.7 µg/ml
Crystallographic R-factorR1_1 = 0.042 (SHELXL refinement)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.